molecular formula C16H18ClN3O4 B12640512 (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate

(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate

Cat. No.: B12640512
M. Wt: 351.78 g/mol
InChI Key: FKEDBBRRMLBJTQ-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate, commonly referred to as MJN110, is a synthetic small-molecule inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG) . MAGL inhibition elevates 2-AG levels, enhancing cannabinoid receptor (CB1/CB2) signaling, which is implicated in pain modulation, neuroinflammation, and synaptic plasticity . MJN110 exhibits high selectivity for MAGL over other hydrolases, such as fatty acid amide hydrolase (FAAH), and demonstrates potent antinociceptive effects in preclinical models of neuropathic pain . Its molecular structure features a piperazine core substituted with a bis(4-chlorophenyl)methyl group and a 2,5-dioxopyrrolidin-1-yl carboxylate ester, contributing to its irreversible binding to MAGL .

Properties

Molecular Formula

C16H18ClN3O4

Molecular Weight

351.78 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H18ClN3O4/c17-13-3-1-12(2-4-13)11-18-7-9-19(10-8-18)16(23)24-20-14(21)5-6-15(20)22/h1-4H,5-11H2

InChI Key

FKEDBBRRMLBJTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes

General Overview

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate typically involves multiple stages, starting from simpler precursors and leading to the final product through a series of reactions. The key stages include:

Stepwise Synthesis

Step 1: Formation of Piperazine Core

The synthesis often begins with the preparation of a substituted piperazine. This can be achieved by reacting a suitable amine with a halogenated alkyl compound under basic conditions to form the piperazine structure.

Step 2: Introduction of Chlorophenyl Group

The next step involves introducing the chlorophenyl group to the piperazine core. This can be accomplished through nucleophilic substitution reactions where the piperazine derivative reacts with a chlorinated phenyl compound. The choice of solvent and temperature is crucial to ensure high yield and selectivity.

Step 3: Dioxopyrrolidine Formation

To create the dioxopyrrolidine component, a pyrrolidine derivative is synthesized, often through cyclization reactions involving appropriate carbonyl compounds. The formation can be facilitated by using catalysts or specific reaction conditions that favor cyclization.

Step 4: Carboxylate Ester Formation

Finally, the carboxylate ester linkage is formed by treating the dioxopyrrolidine with an appropriate carboxylic acid or its derivative under acidic or basic conditions. This step is critical as it determines the stability and reactivity of the final compound.

Reaction Conditions

Temperature and Pressure

The reaction conditions, including temperature and pressure, play a significant role in determining the yield and purity of the synthesized compound. Typically, reactions are performed at controlled temperatures ranging from room temperature to elevated conditions depending on the specific step in the synthesis.

Solvent Selection

The choice of solvent is also vital. Common solvents used in these reactions include:

These solvents are selected based on their ability to solvate reactants effectively while minimizing side reactions.

Catalysts and Reagents

Various catalysts are employed to facilitate specific reactions within the synthesis process:

  • Bases such as sodium hydroxide or potassium carbonate for nucleophilic substitution.
  • Acids such as hydrochloric acid for esterification reactions.
  • Oxidizing agents may also be used in some steps to modify functional groups.

Chemical Reactions Analysis

Types of Reactions

The synthesis involves several types of chemical reactions:

Common Reagents and Conditions

A variety of reagents are employed throughout the synthesis:

Reaction Type Common Reagents Typical Conditions
Nucleophilic Substitution Chlorinated phenyl compounds Basic medium, controlled temperature
Cyclization Carbonyl compounds, catalysts Elevated temperature
Esterification Carboxylic acids or derivatives Acidic or basic medium

Chemical Reactions Analysis

Types of Reactions: (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include NHS, DCC, and disulfide-containing compounds. The reactions are typically carried out under controlled conditions to ensure the formation of the desired products.

Major Products Formed: The major products formed from these reactions include stable amide bonds and reversible linkages between biomacromolecules and active small molecules.

Scientific Research Applications

Medicinal Chemistry

MJN110 is primarily studied for its potential therapeutic applications. It has been identified as a bioactive small molecule with significant implications in drug development.

  • Anticancer Activity : Research indicates that derivatives of this compound can suppress cell growth and enhance glucose uptake in specific cancer cell lines. For instance, a related compound demonstrated increased monoclonal antibody production while maintaining cell viability and productivity during cell culture processes .

Biochemical Research

The compound's unique structural features allow it to interact with various biological targets, making it a valuable tool in biochemical studies.

  • Enzyme Inhibition : MJN110 has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles, which is crucial for understanding disease mechanisms and developing therapeutic strategies.

Drug Discovery

MJN110 serves as a lead compound in the search for new pharmaceuticals targeting various diseases.

  • Structure-Activity Relationship Studies : The compound has been utilized to explore the relationship between chemical structure and biological activity. For example, modifications to the piperazine moiety have resulted in compounds with enhanced efficacy against specific targets .

Case Studies

StudyFocusFindings
Zhang et al. (2021)Monoclonal Antibody ProductionDemonstrated that MJN110 derivatives improved mAb production by enhancing ATP levels and glucose uptake while suppressing cell growth .
Sivakami et al. (2014)Antimicrobial ActivitySynthesized Mannich bases derived from MJN110 and evaluated their antimicrobial properties against Escherichia coli and Bacillus subtilis, showing significant DNA-binding ability .
Patent AnalysisSynthesis ProcessDescribed methods for synthesizing related compounds with potential applications in treating allergic syndromes .

Comparison with Similar Compounds

Key Findings :

  • MJN110 shows superior potency in rats, addressing species-specific limitations of JZL184 .
  • Both compounds elevate 2-AG and reduce arachidonic acid levels, but MJN110 lacks cannabimimetic side effects (e.g., locomotor suppression) at therapeutic doses .

MJN110 vs. LQFM018

LQFM018 (ethyl 4-((1-(4-chlorophenyl)-1H-pyrazol-4-yl)methyl)piperazine-1-carboxylate) is a piperazine-containing compound with antiproliferative and dopamine D4 receptor-binding activity .

Parameter MJN110 LQFM018
Primary Target MAGL Dopamine D4 receptor, cancer cell proliferation
Mechanism Irreversible MAGL inhibition Receptor antagonism and induction of necroptosis
Structural Features Bis(4-chlorophenyl)methyl group on piperazine Pyrazol-4-ylmethyl and ethyl carboxylate groups on piperazine

Key Findings :

  • Unlike MJN110, LQFM018 lacks MAGL affinity but demonstrates unique cytotoxicity in leukemia cells via necroptosis .
  • Structural differences in the piperazine substituents dictate divergent biological activities.

MJN110 vs. Ethyl 4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

This fluorophenyl analog (CAS 128074-76-0) shares the dioxopyrrolidinyl carboxylate moiety but differs in aryl substitution .

Parameter MJN110 Fluorophenyl Analog
Aryl Group Bis(4-chlorophenyl)methyl 4-Fluorophenyl
Biological Activity MAGL inhibition (IC50 = 10 nM) Unreported MAGL activity; likely altered pharmacokinetics due to fluorine
Physicochemical Properties LogP ~4.2 (predicted) LogP ~3.8 (predicted; fluorine reduces hydrophobicity)

Key Findings :

  • Fluorine substitution may enhance metabolic stability but reduce MAGL affinity compared to MJN110’s chlorinated aryl groups .

Data Tables

Table 1. Structural Comparison of Piperazine-Based Compounds

Compound Core Structure Key Substituents Target
MJN110 Piperazine Bis(4-chlorophenyl)methyl, dioxopyrrolidinyl MAGL
JZL184 Piperidine Bis(benzodioxolyl)hydroxymethyl, nitrophenyl MAGL
LQFM018 Piperazine Pyrazol-4-ylmethyl, ethyl carboxylate Dopamine D4

Table 2. Pharmacological Profiles

Compound IC50 (MAGL) ED50 (Neuropathic Pain) Selectivity (FAAH)
MJN110 10 nM 0.43 mg/kg >100-fold
JZL184 10–262 nM 16–40 mg/kg ~10-fold

Biological Activity

The compound (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine-1-carboxylate , with CAS Number 1460029-82-6, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biochemical pathways, its therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₆H₁₈ClN₃O₄
  • Molecular Weight : 351.78 g/mol
  • Structure : The compound features a piperazine ring substituted with a chlorophenyl group and a dioxopyrrolidine moiety, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its anticonvulsant , antinociceptive , and antimicrobial properties.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of the pyrrolidine structure exhibit significant anticonvulsant effects. For instance, compounds derived from (2,5-Dioxopyrrolidin-1-yl) 4-[(4-chlorophenyl)methyl]piperazine have shown efficacy in models such as:

  • Maximal Electroshock (MES) Test
  • Pentylenetetrazole (PTZ) Induced Seizures

In these tests, certain derivatives exhibited protective effects against seizures, with one compound showing an ED50 of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz seizure model .

Antinociceptive Activity

The compound has also been evaluated for its antinociceptive properties. Studies indicate that it can effectively reduce pain responses in animal models, likely through mechanisms involving the inhibition of sodium/calcium currents and antagonism at transient receptor potential vanilloid 1 (TRPV1) receptors .

Antimicrobial Activity

Research has shown that related compounds possess antibacterial properties. For example, derivatives have been tested against various bacterial strains and demonstrated significant inhibition of growth at low concentrations. The IC50 values for some derivatives were reported to be as low as 2.14 µM, indicating strong antibacterial potential compared to standard drugs .

Data Tables

Activity TypeModel/TestED50/IC50 ValueReference
AnticonvulsantMaximal Electroshock23.7 mg/kg
AnticonvulsantPentylenetetrazole22.4 mg/kg
AntinociceptiveFormalin-Induced PainSignificant Reduction
AntibacterialVarious StrainsIC50 = 2.14 µM

Case Studies

  • Anticonvulsant Efficacy : In a study evaluating new hybrid compounds based on pyrrolidine derivatives, several candidates showed robust anticonvulsant activity in both MES and PTZ models. Notably, the compound with the chlorophenyl substitution protected up to 75% of mice from seizures at a dose of 100 mg/kg .
  • Antinociceptive Mechanisms : A study highlighted the central and peripheral analgesic effects of similar compounds, suggesting that their action may involve multiple targets within pain pathways. This was evidenced by their performance in formalin-induced pain tests where they significantly reduced nociceptive responses .
  • Antimicrobial Potential : Another investigation focused on the antibacterial properties of synthesized piperazine derivatives revealed that certain compounds exhibited remarkable activity against resistant bacterial strains, with potential implications for developing new antibiotics .

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